2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile

Fsp³ 3D molecular shape drug-likeness

2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile (CAS 1960391-58-5, C₁₅H₁₇FN₂O₃, MW 292.31) is a spirocyclic piperidine ketal featuring a 1,4-dioxa-8-azaspiro[4.5]decane scaffold linked to a 2-fluoro-6-methoxybenzonitrile core. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is the ethylene ketal of 4-piperidone, a well-established protected piperidone building block used in medicinal chemistry.

Molecular Formula C15H17FN2O3
Molecular Weight 292.30 g/mol
Cat. No. B8218691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile
Molecular FormulaC15H17FN2O3
Molecular Weight292.30 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)C#N
InChIInChI=1S/C15H17FN2O3/c1-19-14-9-11(8-13(16)12(14)10-17)18-4-2-15(3-5-18)20-6-7-21-15/h8-9H,2-7H2,1H3
InChIKeySVYHBMKTDRMYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile: Spirocyclic Ketal Benzonitrile Building Block for Drug Discovery Procurement


2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile (CAS 1960391-58-5, C₁₅H₁₇FN₂O₃, MW 292.31) is a spirocyclic piperidine ketal featuring a 1,4-dioxa-8-azaspiro[4.5]decane scaffold linked to a 2-fluoro-6-methoxybenzonitrile core . The 1,4-dioxa-8-azaspiro[4.5]decane moiety is the ethylene ketal of 4-piperidone, a well-established protected piperidone building block used in medicinal chemistry . The compound belongs to the broader class of oxa-spirocycles, which have been demonstrated to improve drug-like properties including aqueous solubility (up to 40-fold enhancement) and reduced lipophilicity relative to non-spirocyclic counterparts [1]. It is commercially offered at purities ranging from 95% to 98% by multiple reputable vendors including BLD Pharmatech (distributed by Fujifilm Wako), Leyan, Yankai, and ABCR .

Why Generic Substitution Fails: The Functional Distinction of 2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile from Simple Piperidine and Piperidone Analogs


This compound cannot be generically replaced by the structurally closest analogs — namely 2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile (CAS 1960391-59-6), 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile (CAS 79421-39-9), or 2-fluoro-6-methoxybenzonitrile (CAS 94088-46-7) — because each substitution alters a distinct functional parameter critical to downstream application success . Replacing the spirocyclic ketal with a 4-oxopiperidine group introduces a reactive carbonyl that serves as a metabolic soft spot for ketone reduction enzymes, complicating in vivo pharmacology projections as demonstrated in spirocyclic ketone-containing ACC inhibitors developed by Pfizer [1]. Conversely, dropping the 2-fluoro and 6-methoxy substituents to obtain the simpler 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile eliminates the dual electron-withdrawing (fluoro) and electron-donating (methoxy) substitution pattern that modulates the electron density of the benzonitrile ring, a critical SAR handle that influences target binding affinity and selectivity [2]. The specific combination of spirocyclic ketal protection, fluorine substitution, methoxy substitution, and nitrile functionality in a single entity creates a differentiated physicochemical profile that is lost upon any single modification.

Quantitative Evidence Guide: Differentiated Performance of 2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile Versus Closest Analogs


Fsp³ Fraction and Three-Dimensional Character: Spirocyclic Ketal vs. Flat Aromatic and Simple Piperidine Analogs

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold introduces a saturated spirocyclic junction with an Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.60 for the spirocyclic portion, compared to 0.33 for the flat 4-piperidone ring in 2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile [1]. Increasing Fsp³ has been widely correlated with improved aqueous solubility and reduced off-target promiscuity in drug discovery programs [2]. Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility by up to 40-fold in systematic studies of oxa-spirocyclic analogues of the antihypertensive drug terazosin [3]. The target compound benefits from this structural feature, whereas the simple 2-fluoro-6-methoxybenzonitrile core (CAS 94088-46-7, MW 151.14) is a planar, aromatic-only molecule lacking the Fsp³ character that confers improved physicochemical properties [4].

Fsp³ 3D molecular shape drug-likeness conformational restriction

Ketal Protection Shields Against Metabolic Ketone Reduction: Spirocyclic Ketal vs. 4-Oxopiperidine Derivative

The spirocyclic ethylene ketal in the target compound serves as a masked 4-piperidone group, protecting the carbonyl from metabolic reduction by ketone reductases [1]. This design principle has been validated in Pfizer's ACC inhibitor program, where spirocyclic ketone-containing compounds were metabolized in vivo by ketone reduction, complicating human pharmacology projections; the metabolic reduction was attenuated through steric hindrance [2]. The direct comparator 2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile (CAS 1960391-59-6, MW 248.25) bears an unprotected ketone and is therefore susceptible to the same metabolic liability . The ketal can be deprotected under mild acidic conditions (e.g., 10% H₂SO₄ in THF at room temperature) to reveal the piperidone on demand, as demonstrated for the structurally analogous 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile , enabling a protect-and-release strategy that the ketone analog cannot offer.

metabolic stability ketone reduction in vivo pharmacology prodrug strategy

Sigma-1 Receptor Affinity: Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold Affords Nanomolar Binding

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged pharmacophore for sigma-1 (σ₁) receptor binding. A closely related compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a), demonstrated a Kᵢ of 5.4 ± 0.4 nM for σ₁ receptors with 30-fold selectivity over σ₂ receptors and 1,404-fold selectivity over the vesicular acetylcholine transporter [1]. Subsequent radiolabeling with fluorine-18 yielded [(18)F]5a with radiochemical purity >95% and specific activity of 25–45 GBq/μmol, enabling small-animal PET imaging of human carcinoma and melanoma xenografts [1]. While direct binding data for 2-fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile itself are not yet published, the scaffold has consistently demonstrated nanomolar σ₁ affinity across multiple independent studies [2][3]. In contrast, the simple 2-fluoro-6-methoxybenzonitrile core (CAS 94088-46-7) without the spirocyclic scaffold lacks the conformational constraint necessary for σ₁ receptor engagement and has not been associated with nanomolar σ₁ affinity [4].

sigma-1 receptor binding affinity spirocyclic radioligand CNS target

Dual Electronic Modulation: Ortho-Fluoro and Ortho-Methoxy Substitution as a Differentiated SAR Vector

The 2-fluoro-6-methoxy substitution pattern on the benzonitrile ring creates a unique electronic environment that cannot be mimicked by analogs bearing only one of these substituents. The fluorine atom (Hammett σₘ = +0.34) exerts an electron-withdrawing inductive effect, while the methoxy group (Hammett σₚ = −0.27) donates electron density through resonance [1]. This 'push-pull' electronic configuration modulates the electron density at the para-position where the spirocyclic amine is attached, potentially tuning the pKₐ and binding interactions of the piperidine nitrogen [2]. The direct comparator 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile (CAS 79421-39-9, MW 244.29) lacks both substituents and cannot replicate this electronic profile . The 2-fluoro-6-methoxybenzonitrile core itself is a recognized pharmacophoric fragment, shown through computational methods to bind with a specific dipole orientation to the acetylcholine receptor , yet in isolation it lacks the conformational restriction and Fsp³ character provided by the spirocyclic scaffold.

electron effect substitution pattern structure-activity relationship medicinal chemistry

Commercial Availability and Purity Gradient: Multi-Vendor Sourcing with Defined Quality Benchmarks

2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile is globally accessible from multiple reputable vendors at two distinct purity tiers, providing procurement flexibility unavailable for structurally similar but less widely stocked analogs. Leyan offers the compound at 98% purity (Cat. 1768979) , while Yankai (YK003860), BLD Pharmatech via Fujifilm Wako (BD00850321), and Shao-Yuan (SY326868) supply at 95% purity . The comparator 2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile (CAS 1960391-59-6) is also available at 98% HPLC purity (Leyan, Cat. 1844885) but lacks the breadth of international distribution channels . Pricing and packaging: the target compound is offered in quantities from 100 mg to 1 g (and larger upon inquiry) by Yankai (e.g., 100 mg at ¥915, 1 g at ¥4,442) and by Fujifilm Wako (0.1 g at ¥57,600, 1 g at ¥259,600, reflecting BLD Pharmatech sourcing) , establishing a competitive multi-supplier market that mitigates single-source procurement risk.

chemical procurement vendor comparison purity specification supply chain

Molecular Weight and Physicochemical Span: A Differentiated 'Middle Space' Between Fragment and Lead-Like Chemical Space

With a molecular weight of 292.31 g/mol, the target compound occupies a differentiated property space between fragment-sized benzonitriles and larger spirocyclic drug-like molecules, positioning it as a versatile intermediate for both fragment-based and lead optimization strategies . Specifically: 2-fluoro-6-methoxybenzonitrile (MW 151.14) is a fragment-sized building block with limited functional handles beyond the nitrile [1]; 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile (MW 244.29) occupies an intermediate space but lacks halogen and methoxy substitution diversity ; and the ketone analog 2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile (MW 248.25) is lighter but introduces the metabolic liability discussed above . The target compound's cLogP is predicted to be approximately 1.8–2.5 based on the scaffold cLogP of 0.40 for unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane [2] plus the lipophilic contributions of the fluoro-methoxy-benzonitrile core (2-fluoro-6-methoxybenzonitrile has a consensus LogP of 1.89) , placing it within the optimal drug-like lipophilicity range (LogP 1–3) recommended by AstraZeneca [3].

molecular weight drug-likeness lead-likeness physicochemical property

Optimal Research and Industrial Application Scenarios for 2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile Based on Quantitative Differentiation Evidence


Protected 4-Piperidone Building Block for Multi-Step Library Synthesis

The spirocyclic ethylene ketal serves as a masked 4-piperidone, enabling synthetic chemists to carry the latent ketone through transformations that would otherwise react with the carbonyl (e.g., nucleophilic additions, metal-halogen exchange, or reductive aminations). Subsequent ketal deprotection under mild acidic conditions (10% H₂SO₄, THF, RT) reveals the free piperidone for late-stage diversification . This protect-and-release workflow avoids the metabolic reduction liability of the unprotected 4-oxopiperidine analog (CAS 1960391-59-6) during in vivo pharmacological evaluation while maintaining the full synthetic versatility of the piperidone scaffold [1]. The multi-vendor availability at both 95% and 98% purity tiers supports bulk procurement for library-scale synthesis with cost optimization across purity grades.

Sigma-1 Receptor Ligand Development and CNS PET Tracer Design

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been validated as a privileged pharmacophore for sigma-1 receptor binding, with structurally related compounds achieving Kᵢ values as low as 5.4 nM and >1,400-fold selectivity over off-target vesicular acetylcholine transporters [2]. The target compound's 2-fluoro-6-methoxy substitution pattern provides additional electronic modulation that may augment binding affinity compared to the unsubstituted phenyl analogs . The presence of the fluorine atom also offers a potential site for ¹⁸F isotopic labeling, enabling PET tracer development analogous to the established [(¹⁸)F]5a radioligand program [2]. Researchers pursuing CNS target engagement or oncology imaging applications should select this compound over analog 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile (CAS 79421-39-9), which lacks the fluoro/methoxy electronic tuning that can differentiate receptor subtype selectivity.

Physicochemical Property Optimization via Fsp³-Enriched Scaffold Incorporation

For hit-to-lead programs where a high-throughput screening hit has shown promising potency but poor solubility or excessive lipophilicity, replacing a flat aromatic or monocyclic piperidine moiety with the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane scaffold can improve aqueous solubility by up to 40-fold while simultaneously reducing LogP, as demonstrated in systematic oxa-spirocycle studies [3]. The target compound's calculated Fsp³ of approximately 0.47 places it within the range associated with improved clinical success rates according to the 'Escape from Flatland' paradigm [4]. Its molecular weight (292.31 g/mol) and predicted cLogP (1.8–2.5) keep it within lead-like property space, making it an ideal scaffold-hopping candidate for programs seeking to balance potency gains with pharmacokinetic optimization .

Electronic Modulation Probe for Structure-Activity Relationship (SAR) Studies

The unique 2-fluoro-6-methoxy 'push-pull' electronic configuration on the benzonitrile ring provides medicinal chemists with a non-redundant SAR probe . The simultaneous presence of an electron-withdrawing fluoro substituent (Hammett σₘ = +0.34) and an electron-donating methoxy group (Hammett σₚ = −0.27) creates a dipole across the aromatic ring that influences the electron density at the para-piperidine attachment point, potentially modulating the pKₐ of the piperidine nitrogen and its ability to engage in hydrogen bonding or ionic interactions with target proteins [5]. This electronic profile is absent in the comparator 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile and only partially present (without the spirocyclic scaffold) in 2-fluoro-6-methoxybenzonitrile. Researchers conducting systematic SAR around kinase inhibitors or GPCR ligands — where benzonitrile motifs are prevalent pharmacophores [6] — will find this compound uniquely positioned to interrogate electronic effects on target binding.

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